

How to store lyophilized Tflr-NH2 for long-term use.

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Compound of Interest

Compound Name: Tflr-NH2

Cat. No.: B1354022

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Technical Support Center: Tflr-NH2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of lyophilized **Tflr-NH2**.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized **Tflr-NH2** powder for long-term use?

For long-term stability, lyophilized **Tflr-NH2** should be stored in a desiccated environment at -20°C or -80°C.[1][2][3] When stored properly under these conditions, the peptide can be stable for several months to years.[2][3] For short durations, such as during shipping, storage at room temperature for a few days to weeks will not significantly affect the product's efficacy.[1]

Q2: What is the recommended procedure for reconstituting lyophilized **Tflr-NH2**?

Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation. The choice of solvent will depend on the experimental requirements. For in vitro studies, sterile buffers or cell culture media are commonly used. For in vivo applications, physiological saline may be appropriate.[4] Some protocols may require the use of solvents like DMSO, PEG300, and Tween-80 to aid dissolution.[5] Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming.

Q3: How should I store the reconstituted **Tfllr-NH2** solution?

Peptide solutions are significantly less stable than their lyophilized form.^[1] It is highly recommended to prepare working solutions fresh on the day of use.^[6] If a stock solution needs to be stored, it should be aliquoted into tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.^[1]

The following table summarizes the recommended storage conditions for **Tfllr-NH2** stock solutions:

Storage Temperature	Recommended Duration
-20°C	Up to 1 month ^[6]
-80°C	Up to 6 months ^[6]

Q4: What is the primary mechanism of action for **Tfllr-NH2**?

Tfllr-NH2 is a selective agonist for the Protease-Activated Receptor 1 (PAR1).^[4]^[6]^[7] It mimics the action of the native tethered ligand that is exposed upon cleavage of the N-terminus of the receptor by proteases like thrombin. Activation of PAR1 by **Tfllr-NH2** typically leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$).^[6]^[7]^[8]

Troubleshooting Guide

Issue 1: The lyophilized powder is difficult to see or appears as a gel.

- Cause: Some peptides, especially short sequences, are highly hygroscopic. The small amount of powder may be distributed as a thin film on the vial surface or have absorbed moisture, giving it a gel-like appearance.^[1]
- Solution: This is not necessarily an indication of product degradation. Proceed with the reconstitution protocol as planned. Ensure the vial has been properly equilibrated to room temperature before opening to minimize moisture absorption.

Issue 2: The peptide does not dissolve completely in the chosen solvent.

- Cause: **Tfllr-NH2** may have limited solubility in purely aqueous solutions.

- Solution:
 - Gentle warming or sonication can aid in dissolution.[5][6]
 - For hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO or DMF may be necessary before adding the aqueous buffer.[3]
 - Refer to specific product datasheets for recommended solvent systems, which may include co-solvents like PEG300 and surfactants like Tween-80 for in vivo formulations.[5]

Issue 3: Inconsistent or no biological activity observed in experiments.

- Cause 1: Improper Storage. The peptide may have degraded due to incorrect storage of either the lyophilized powder or the reconstituted solution.
 - Solution: Always store the lyophilized peptide at -20°C or -80°C in a desiccator.[3] Prepare stock solutions and working solutions according to the recommended guidelines, avoiding multiple freeze-thaw cycles.[1] Whenever possible, use freshly prepared solutions for experiments.[6]
- Cause 2: Peptide Adsorption. Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.
 - Solution: Use low-protein-binding tubes for storage and dilution. Pre-rinsing pipette tips with the peptide solution before transferring can also help.
- Cause 3: Incorrect Peptide Concentration. Inaccurate weighing of the lyophilized powder or errors in dilution calculations can lead to incorrect final concentrations.
 - Solution: Ensure your balance is properly calibrated. Re-calculate all dilutions. It is advisable to perform a dose-response curve to verify the peptide's activity and determine the optimal concentration for your specific assay. The EC50 for **Tf1lr-NH2** is reported to be 1.9 µM.[4][6][7]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in cultured cells upon stimulation with **Tfllr-NH2**.

- Cell Culture: Plate cells (e.g., cultured neurons or a suitable cell line) onto glass-bottom dishes or microplates appropriate for fluorescence microscopy. Culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Remove the culture medium from the cells and wash gently with a physiological salt solution (e.g., HBSS).
 - Incubate the cells with the dye-loading buffer at 37°C for the recommended duration (typically 30-60 minutes).
- Wash: Gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.
- Baseline Measurement:
 - Place the dish on the stage of a fluorescence microscope equipped for calcium imaging.
 - Acquire baseline fluorescence readings for a few minutes before adding the agonist.
- Stimulation:
 - Prepare a solution of **Tfllr-NH2** in the physiological salt solution at a concentration 2-10 times the final desired concentration.
 - Add the **Tfllr-NH2** solution to the cells to reach the final desired concentration (e.g., a final concentration of 10 μ M is often used to elicit a maximal response).[6]
- Data Acquisition: Continuously record the fluorescence intensity for several minutes after the addition of **Tfllr-NH2** to capture the transient increase in intracellular calcium.

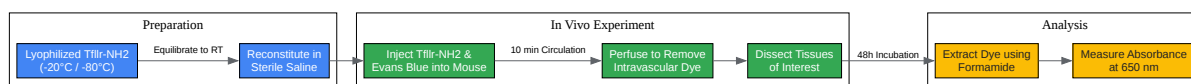
- **Data Analysis:** The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine parameters such as peak response and the rate of calcium increase.

Protocol 2: In Vivo Plasma Extravasation Model in Mice

This protocol is based on studies investigating the effect of **Tfllr-NH2** on vascular permeability. [\[4\]](#)[\[8\]](#)

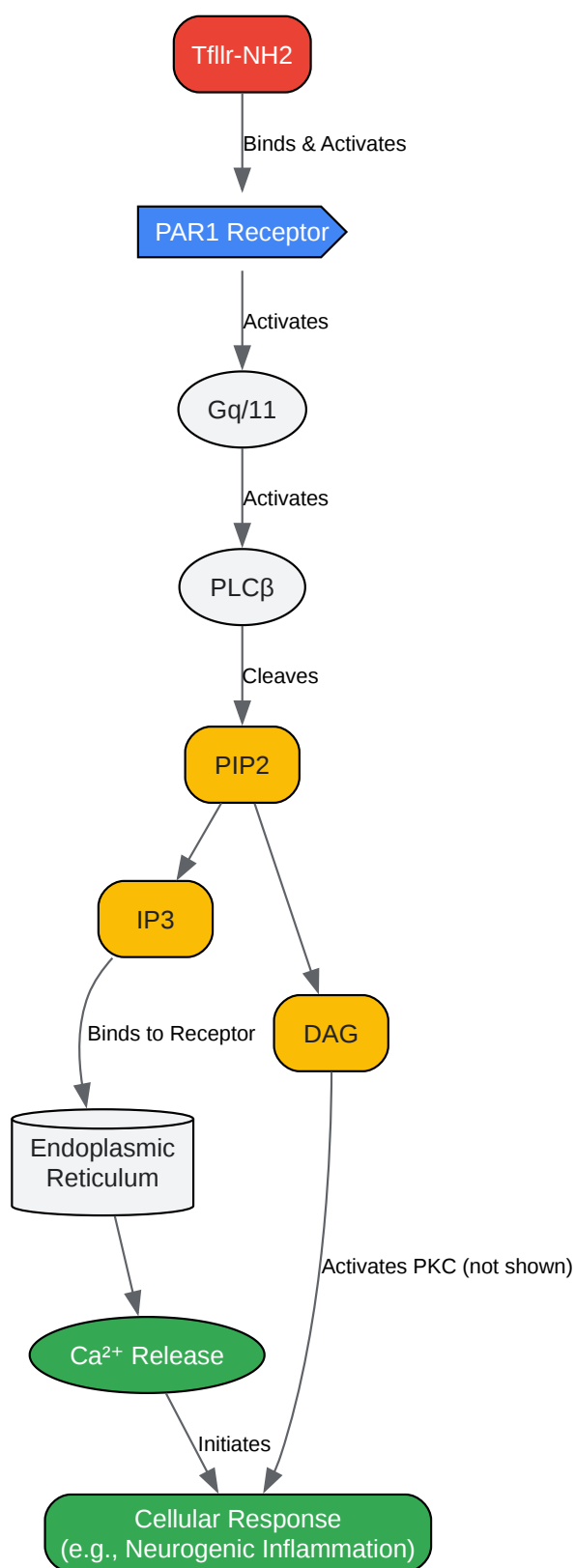
- **Animal Preparation:** Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
- **Reagent Preparation:**
 - Dissolve **Tfllr-NH2** in physiological saline to the desired concentration (e.g., to achieve a dose of 3 $\mu\text{mol/kg}$).[\[4\]](#)
 - Prepare a solution of Evans blue dye (e.g., 33.3 mg/kg) in saline.[\[4\]](#)
- **Injection:** Co-inject the **Tfllr-NH2** solution and Evans blue dye into the lateral tail vein.[\[4\]](#)
- **Incubation:** Allow the reagents to circulate for a defined period (e.g., 10 minutes).[\[4\]](#)
- **Perfusion:** Transcardially perfuse the mice with physiological saline containing heparin to remove the dye from the vasculature.[\[4\]](#)
- **Tissue Collection:** Excise the tissues of interest (e.g., bladder, stomach, intestine).[\[4\]](#)
- **Dye Extraction:**
 - Incubate the excised tissues in formamide for 48 hours to extract the Evans blue dye.[\[4\]](#)
- **Quantification:** Measure the absorbance of the formamide supernatant using a spectrophotometer at 650 nm.[\[4\]](#) The amount of extravasated dye is an indicator of increased vascular permeability.

Visualizations



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Figure 1. Experimental workflow for an in vivo plasma extravasation assay using **Tfilr-NH2**.



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Figure 2. Simplified signaling pathway of **Tflir-NH2** via the **PAR1** receptor.

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